molecular formula C18H27N3O3 B2870584 1-Tert-butoxycarbonyl-2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethylamine CAS No. 1986486-71-8

1-Tert-butoxycarbonyl-2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethylamine

Cat. No. B2870584
CAS RN: 1986486-71-8
M. Wt: 333.432
InChI Key: NIUIMQTUZYZOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Tert-butoxycarbonyl-2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethylamine” is a chemical compound that falls under the category of heterocyclic building blocks . It is also known by other synonyms such as “1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine”, “2-(N-Boc-piperazin-1-yl)benzaldehyde”, and "tert-Butyl 4-(2-formylphenyl)-1-piperazinecarboxylate" .


Synthesis Analysis

The synthesis of this compound involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The BOC group can be added to amines under aqueous conditions .


Molecular Structure Analysis

The empirical formula of this compound is C16H22N2O3 . The molecular weight is 290.36 . The structure of the compound can be represented by the SMILES string CC(C)(C)OC(=O)N1CCN(CC1)c2ccccc2C=O .


Chemical Reactions Analysis

The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 86-90 °C . It has an assay of 97% .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity for dusts and mists . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

properties

IUPAC Name

tert-butyl N-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14-6-5-7-15(12-14)20-8-10-21(11-9-20)16(22)13-19-17(23)24-18(2,3)4/h5-7,12H,8-11,13H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUIMQTUZYZOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.